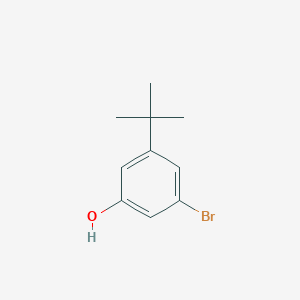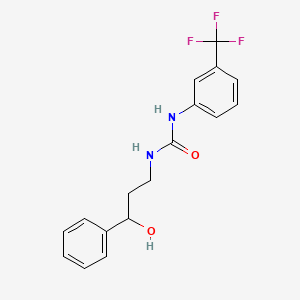
1-(3-Hydroxy-3-phenylpropyl)-3-(3-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Hydroxy-3-phenylpropyl)-3-(3-(trifluoromethyl)phenyl)urea, also known as TPPU, is a compound that has gained attention in the field of scientific research due to its potential therapeutic properties. TPPU belongs to the class of urea compounds and has been studied for its ability to modulate various biological pathways.
Scientific Research Applications
Urease Inhibitors and Medical Applications
1-(3-Hydroxy-3-phenylpropyl)-3-(3-(trifluoromethyl)phenyl)urea falls within the class of compounds that have been explored for their potential as urease inhibitors. Urease is an enzyme that catalyzes the hydrolysis of urea, playing a significant role in infections caused by Helicobacter pylori in the gastric tract and by Proteus and related species in the urinary tract. The research into urease inhibitors like 1-(3-Hydroxy-3-phenylpropyl)-3-(3-(trifluoromethyl)phenyl)urea suggests their potential utility in treating such infections. However, it's noted that the clinical use of urease inhibitors has been limited, with acetohydroxamic acid being one of the few examples utilized despite its severe side effects, indicating a potential area for the development of safer alternatives (Kosikowska & Berlicki, 2011).
Urea Biosensors
Another significant application area for 1-(3-Hydroxy-3-phenylpropyl)-3-(3-(trifluoromethyl)phenyl)urea is in the development of urea biosensors. These biosensors are designed for the detection and quantification of urea concentration, which is crucial in diagnosing and monitoring various health conditions, including kidney and liver diseases. The biosensors utilize enzymatic reactions to measure urea levels accurately, showcasing the compound's utility in medical diagnostics and research (Botewad et al., 2021).
Drug Design and Pharmaceutical Applications
Compounds like 1-(3-Hydroxy-3-phenylpropyl)-3-(3-(trifluoromethyl)phenyl)urea also play a pivotal role in drug design and pharmaceutical applications. Their unique structural properties enable them to interact with various biological targets, leading to the development of drugs with improved selectivity, stability, and pharmacokinetic profiles. This research highlights the compound's significance in medicinal chemistry, providing a foundation for the development of new therapeutic agents (Jagtap et al., 2017).
Environmental and Agricultural Applications
The study of urea derivatives extends beyond medical applications to environmental and agricultural sectors. For instance, the investigation of urease inhibitors can contribute to the development of strategies for reducing ammonia volatilization from urea-based fertilizers, thereby enhancing nitrogen use efficiency in crops. This research not only supports agricultural productivity but also addresses environmental concerns related to nitrogen loss and its impact on ecosystems (Cantarella et al., 2018).
properties
IUPAC Name |
1-(3-hydroxy-3-phenylpropyl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2/c18-17(19,20)13-7-4-8-14(11-13)22-16(24)21-10-9-15(23)12-5-2-1-3-6-12/h1-8,11,15,23H,9-10H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRUZVYSZZYSOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)NC2=CC=CC(=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxy-3-phenylpropyl)-3-[3-(trifluoromethyl)phenyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2991142.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-pyridazin-3-ylpropanoic acid](/img/structure/B2991144.png)
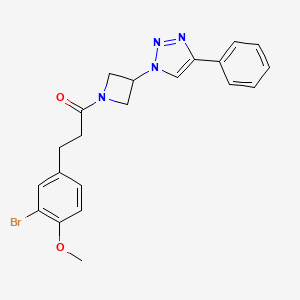
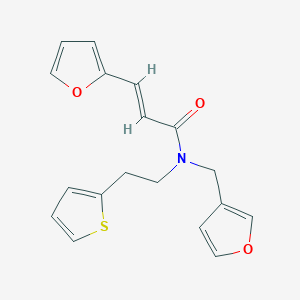
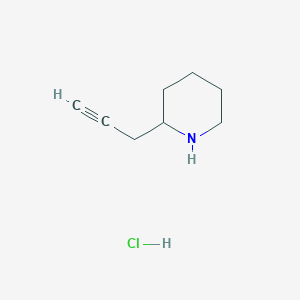

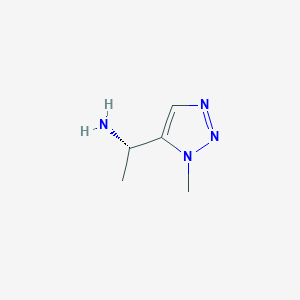
![(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanol](/img/structure/B2991153.png)

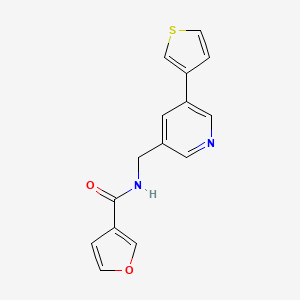
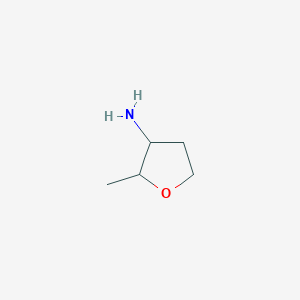

![methyl 3-({[1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2991162.png)
